molecular formula C15H15BrO B168527 4-Bromo-4'-isopropyloxybiphenyl CAS No. 153486-91-0

4-Bromo-4'-isopropyloxybiphenyl

Cat. No.: B168527
CAS No.: 153486-91-0
M. Wt: 291.18 g/mol
InChI Key: JXISYYIKGVKADW-UHFFFAOYSA-N
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Description

4-Bromo-4’-isopropoxybiphenyl, commonly known as 4-BPIP, is a derivative of biphenyl with a bromine atom and an isopropoxy group attached to its aromatic ring. It has a molecular formula of C15H15BrO and an average mass of 291.183 Da .

Scientific Research Applications

Liquid Crystal Display Materials Synthesis

4-Bromo-4'-hydroxybiphenyl, closely related to 4-Bromo-4'-isopropoxybiphenyl, is a key intermediate in synthesizing materials for liquid crystal displays (LCDs). The synthesis process involves bromination after esterification to protect the hydroxyl group, indicating its utility in developing advanced electronic display technologies. High yields are achieved under specific catalytic conditions, emphasizing the compound's importance in the LCD manufacturing sector (Ren Guo-du, 2001).

Advanced Material Synthesis

A study on the photoinduced polymerization of 4-bromo-4'-hydroxybiphenyl on Ag(111) surfaces has shown the potential of such compounds in creating two-dimensional nanoporous molecular arrays. These structures, stabilized by intermolecular hydrogen and halogen bonds, can be transformed into hexagonal nanopores of biphenyl biradicals under UV irradiation. This process outlines a pathway for fabricating covalently linked polyphenylene polymer chains, which are significant for materials science and nanotechnology applications (Qian Shen et al., 2015).

Environmental Impact Study

In the context of environmental science, 4-Bromo-4'-isopropoxybiphenyl derivatives have been identified in emissions from the combustion of computer printed circuit boards. These compounds are part of the broader family of brominated flame retardants, which have raised concerns due to their potential toxicological risks. Research into the estrogenic activity of these emissions has contributed to understanding the environmental and health impacts of disposing of electronic waste (C. Owens et al., 2007).

Molecular Electronics

4-Bromo-4'-isopropoxybiphenyl and its derivatives serve as fundamental building blocks for molecular electronics. Simple aryl bromides, including compounds like 4-bromophenyl tert-butyl sulfide, facilitate the synthesis of oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires through efficient synthetic transformations. This capability underscores the role of such brominated compounds in developing molecular wires and devices, paving the way for future electronic and photonic technologies (N. Stuhr-Hansen et al., 2005).

Anticancer Research

A novel bromophenol derivative, showing potential as an anticancer agent, indicates the medical and pharmacological significance of brominated compounds. This research highlights the ability of certain bromophenols to induce cell cycle arrest and apoptosis in cancer cells through mechanisms involving ROS-mediated signaling pathways. Such findings contribute valuable insights into the development of new anticancer drugs and the therapeutic potential of bromophenol derivatives (Chuanlong Guo et al., 2018).

Properties

IUPAC Name

1-bromo-4-(4-propan-2-yloxyphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO/c1-11(2)17-15-9-5-13(6-10-15)12-3-7-14(16)8-4-12/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXISYYIKGVKADW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80602283
Record name 4-Bromo-4'-[(propan-2-yl)oxy]-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153486-91-0
Record name 4-Bromo-4'-[(propan-2-yl)oxy]-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

20 g of 4-bromo-4'-hydroxybiphenyl, 12 g of isopropyl bromide, 45 g of potassium carbonate and 200 ml of N,N'-dimethylformamide are reacted in an analogous manner to Example 1(a) to give 18 g of 4-bromo-4'-(isopropoxy)biphenyl.
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20 g
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12 g
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45 g
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200 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a mixture of Example 1A (505 mg, 3.31 mmol), 1,4-dibromobenzene (2.34 g, 9.92 mmol.), K2CO3 (960 mg, 6.87 mmol) and pyridine (20 mL) at 80° C. was added Cu(II) oxide (650 mg, 8.17 mmol). After the addition, the mixture was refluxed vigorously for 20 h. After cooling, methylene chloride was added and the mixture was filtered through Celite. The filtrate was concentrated to dryness. The residue was dissolved in ether, which was washed with 10% HCl (2×), 1N NaOH (2×), brine (1×), dried over MgSO4, and concentrated to dryness. The residue was purified on silica gel eluting with hexane and ethyl acetate gradient to give the desired product as a white solid (477 mg, 47%).
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505 mg
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reactant
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2.34 g
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reactant
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960 mg
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20 mL
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650 mg
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47%

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